molecular formula C15H16O4 B11155656 1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11155656
M. Wt: 260.28 g/mol
InChI Key: JFZQPCXOYOHJNH-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C15H16O4 and a molecular weight of 260.292 g/mol . This compound is part of a class of chemicals known as benzo[c]chromen-6-ones, which are characterized by their fused benzene and chromene rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the alkylation of a chromen-6-one derivative with methoxy groups at the 1 and 3 positions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase II inhibitor, it affects the levels of cyclic nucleotides within cells, thereby influencing various signaling pathways. This inhibition can lead to neuroprotective effects, making it a candidate for treating neurodegenerative conditions .

Comparison with Similar Compounds

1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

1,3-dimethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C15H16O4/c1-17-9-7-12(18-2)14-10-5-3-4-6-11(10)15(16)19-13(14)8-9/h7-8H,3-6H2,1-2H3

InChI Key

JFZQPCXOYOHJNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC

Origin of Product

United States

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